1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate

Physical Chemistry Procurement Specification Thermal Behavior

1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate (CAS 424-16-8) is a polyfluoroalkyl arenesulfonate ester characterized by a C7 perfluorinated segment insulated by terminal –CH2– spacers, rendering it a potent electrophilic polyfluoroalkylating agent for introducing longer perfluorinated chains (CnF2n+1; n ≥. The tosylate leaving group endows it with significantly higher reactivity compared to polyfluoroalkyl halides, positioning it as a superior reagent for nucleophilic substitution when the substrate's nucleophilicity is moderate or when a methylene spacer is required.

Molecular Formula C14H10F12O3S
Molecular Weight 486.27 g/mol
CAS No. 424-16-8
Cat. No. B1332367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate
CAS424-16-8
Molecular FormulaC14H10F12O3S
Molecular Weight486.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3
InChIKeyOXJVZWUUXGCJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate (CAS 424-16-8): Procurement-Grade Specifications and Primary Reactivity Profile


1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate (CAS 424-16-8) is a polyfluoroalkyl arenesulfonate ester characterized by a C7 perfluorinated segment insulated by terminal –CH2– spacers, rendering it a potent electrophilic polyfluoroalkylating agent for introducing longer perfluorinated chains (CnF2n+1; n ≥ 4) [1]. The tosylate leaving group endows it with significantly higher reactivity compared to polyfluoroalkyl halides, positioning it as a superior reagent for nucleophilic substitution when the substrate's nucleophilicity is moderate or when a methylene spacer is required [2].

Reagent type Electrophilic polyfluoroalkylating agent for C7 perfluorinated chain introduction
Reactivity context Tosylate leaving group provides reported higher reactivity compared to polyfluoroalkyl halides
Nucleophile scope May support SN2 alkylation with substrates of moderate nucleophilicity

1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: Why In-Class Analogs Fail to Deliver Equivalent Reactivity and Physical Performance


Within the polyfluoroalkyl tosylate class, subtle variations in fluorinated chain length, hydrogen substitution pattern, and spacer composition critically modulate leaving group propensity, solid-state packing, and thermal behavior [1]. For instance, while all members exhibit enhanced electrophilicity over halides, the specific C7 fluorinated backbone of this compound confers a distinct melting point, density, and boiling point profile compared to C8 or longer analogs, directly impacting handling, formulation, and reaction conditions . Relying on a generic substitution without understanding these quantifiable differences risks suboptimal reactivity and unexpected physical property outcomes.

Target (C7 tosylate)
C8 analog (1H,1H-Perfluorooctyl tosylate)
Physical state
Low-melting solid/liquid near ambient
Higher-melting solid
Volatility & density
Lower boiling point; lower density
Higher boiling point; higher density

Melting point, boiling point, and density differences between the C7 target and C8 analog may affect material handling, purification, and phase separation. Direct substitution without process adjustment may not replicate physical performance.

1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: Quantified Differentiation Against Closest Analogs for Informed Sourcing


Melting Point Comparison vs. 1H,1H-Perfluorooctyl p-Toluenesulfonate

The target compound exhibits a significantly lower melting point (32 °C) compared to the C8 analog 1H,1H-perfluorooctyl p-toluenesulfonate (53-56 °C experimental) . This 21-24 °C difference indicates that the target compound is a liquid or low-melting solid at ambient temperatures, simplifying handling, weighing, and dissolution in many laboratory and industrial settings.

Melting point
Head-to-head
Target: 32 °C
C8 analog: 53–56 °C
21–24 °C lower
May simplify ambient handling and melting steps
Experimental values; reported comparison
Physical Chemistry Procurement Specification Thermal Behavior

Boiling Point and Density Comparison vs. 1H,1H-Perfluorooctyl p-Toluenesulfonate

Under reduced pressure (0.5 mmHg), the target compound boils at 126 °C, whereas the C8 analog boils at 357.1 °C at atmospheric pressure . Additionally, the target compound has a lower density (1.524 g/cm³) compared to the C8 analog (1.577 g/cm³) . These differences reflect the impact of fluorinated chain length on intermolecular forces and molar mass.

Boiling point & density
Head-to-head
Target: B.P. 126 °C/0.5 mmHg; d 1.524 g/cm³
C8 analog: B.P. 357.1 °C/760 mmHg; d 1.577 g/cm³
May facilitate distillation and phase separation workflows
Pressure conditions differ; reported values
Physical Chemistry Volatility Density

Enhanced Electrophilic Reactivity Over Polyfluoroalkyl Halides

Polyfluoroalkyl arenesulfonates, including the target compound, are documented as more reactive polyfluoroalkylating reagents compared to polyfluoroalkyl halides [1]. This class-level inference is based on the superior leaving group ability of the tosylate moiety, enabling efficient nucleophilic substitution even with substrates of moderate nucleophilicity where halides may fail.

Reactivity vs halides
Class-level inference
Tosylates reported more reactive than polyfluoroalkyl halides (qualitative)
Class-level trend may support broader substrate scope
SN2 context; verify with specific substrate
Organic Synthesis Nucleophilic Substitution Reactivity

Fluorine-Mediated Crystal Packing: Lattice Energy Contributions of F···F Interactions

In a study of closely related fluorinated tosylates p-CH3C6H4OSO2CH2(CF2)nCHF2 (n = 1, 5, 7), the contribution of intermolecular F···F interactions to lattice energy increases with fluorinated chain length but does not exceed 40%, with individual F···F interaction energies ranging from 0.5 to 13.0 kJ/mol [1]. These values provide a quantitative benchmark for the target compound's solid-state behavior, suggesting that while F···F interactions are significant, C-H···O and C-H···F hydrogen bonds dominate crystal packing.

F···F lattice energy
Class-level inference
Total F···F ≤40% lattice energy; individual 0.5–13.0 kJ/mol
May assist polymorphism and solubility prediction
From homolog series XRD/QTAIM
Solid-State Chemistry Crystal Engineering Polymorphism

1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: Evidence-Backed Applications for Targeted Procurement


Synthesis of Fluorinated Surfactants with Tailored Surface Activity

As a key building block for novel succinic acid monofluoroalkyl sulfonate surfactants, the target compound enables the introduction of a C7 fluorinated segment that reduces the surface tension of water to 25.55 mN m⁻¹ at 10.25 mmol L⁻¹, demonstrating comparable performance to conventional perfluorooctanoate (PFOA) surfactants while offering an environmentally friendlier profile [1].

Preparation of Fluoroalkyl Methacrylate Copolymers for Hydrophobic Coatings

The tosylate derivative serves as a precursor to 1H,1H,7H-dodecafluoroheptyl methacrylate, which is copolymerized to produce block copolymers (e.g., GMA-b-DFHMA) with enhanced hydrophobic and anti-biofouling properties [2][3]. The specific chain length and terminal hydrogen pattern contribute to optimized surface segregation and low surface energy, validated in published coating formulations.

Electrophilic Polyfluoroalkylation in Complex Molecule Synthesis

Leveraging its superior reactivity over polyfluoroalkyl halides, the target compound is the reagent of choice for introducing a C7 fluorous tag or a methylene-spaced perfluoroalkyl chain into nucleophilic substrates. This is particularly valuable in medicinal chemistry for modulating lipophilicity and metabolic stability, as well as in materials science for creating fluorous biphasic systems [4].

Functional Monomer for Dispersion Solid-Phase Extraction (dSPE) Sorbents

1H,1H,7H-dodecafluoroheptyl methacrylate, derived from the tosylate, is employed as a functional monomer in the synthesis of fluorinated poly(styrene-divinylbenzene) and silica-based sorbents. These materials exhibit enhanced selectivity for fluorinated analytes in complex matrices, enabling more efficient sample preparation in analytical chemistry workflows [5].

Application
Selection Property
Validation Focus
Fluorinated surfactant building block
C7 perfluorinated chain hydrophobicity
Surface tension and CMC screening
Hydrophobic coating monomer precursor
Methacrylate monomer reactivity and chain length
Anti-biofouling and surface energy assays
Electrophilic polyfluoroalkylation
Tosylate leaving group reactivity
Substrate scope and yield optimization
Fluorinated dSPE sorbent synthesis
Fluorinated selectivity for analytes
Retention and selectivity in complex matrices

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